molecular formula C13H18N2O B2592420 N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide CAS No. 926263-60-7

N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide

Cat. No.: B2592420
CAS No.: 926263-60-7
M. Wt: 218.3
InChI Key: IJANKGMHOUKLIW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide typically involves the reaction of 3-(aminomethyl)aniline with cyclopentanecarboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide is widely used in scientific research, particularly in the field of proteomics. It is used as a biochemical tool to study protein interactions and functions. Additionally, this compound has applications in medicinal chemistry, where it is used to develop new therapeutic agents. In the industrial sector, it is used in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide can be compared with other similar compounds such as:

  • N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide
  • N-[3-(aminomethyl)phenyl]cycloheptanecarboxamide

These compounds share similar structures but differ in the size of the cycloalkane ring. The uniqueness of this compound lies in its specific ring size, which affects its chemical properties and interactions .

Biological Activity

N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentanecarboxamide core with an aminomethyl group attached to a phenyl ring. This structure may influence its interactions with biological targets.

Property Details
Molecular Formula C₁₄H₁₉N₂O
Molecular Weight 233.32 g/mol
Solubility Enhanced by hydrochloride salt form
Structural Features Cyclopentanecarboxamide, aminomethyl group

The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes in the body. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopentanecarboxamide moiety may engage hydrophobic interactions in protein binding sites. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For example, studies have focused on inhibitors targeting polo-like kinase 1 (Plk1), a crucial regulator in cell division that is often overexpressed in cancers. Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring can enhance inhibitory potency against Plk1, suggesting potential applications in cancer therapy .

Antimicrobial Activity

The compound has also been investigated for antimicrobial properties. A study on related chloroacetamides demonstrated that structural modifications significantly influenced their effectiveness against various bacteria and fungi. This suggests that this compound may possess similar antimicrobial potential, particularly against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies and Research Findings

  • Anticancer Studies :
    • In vitro assays have identified this compound as a potential inhibitor of Plk1, with IC50 values indicating significant potency compared to existing inhibitors .
    • Further exploration into its mechanism revealed that it could disrupt the mitotic process in cancer cells, leading to apoptosis.
  • Antimicrobial Testing :
    • Preliminary tests against E. coli and C. albicans showed moderate effectiveness, warranting further investigation into its structure-activity relationships for improved efficacy .
    • QSAR analysis indicated that lipophilicity plays a critical role in the compound's ability to penetrate bacterial membranes.

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-9-10-4-3-7-12(8-10)15-13(16)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJANKGMHOUKLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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